3-(Pyrimidin-2-yl)acrylic acid 3-(Pyrimidin-2-yl)acrylic acid
Brand Name: Vulcanchem
CAS No.: 408533-41-5
VCID: VC3857123
InChI: InChI=1S/C7H6N2O2/c10-7(11)3-2-6-8-4-1-5-9-6/h1-5H,(H,10,11)/b3-2+
SMILES: C1=CN=C(N=C1)C=CC(=O)O
Molecular Formula: C7H6N2O2
Molecular Weight: 150.13 g/mol

3-(Pyrimidin-2-yl)acrylic acid

CAS No.: 408533-41-5

Cat. No.: VC3857123

Molecular Formula: C7H6N2O2

Molecular Weight: 150.13 g/mol

* For research use only. Not for human or veterinary use.

3-(Pyrimidin-2-yl)acrylic acid - 408533-41-5

Specification

CAS No. 408533-41-5
Molecular Formula C7H6N2O2
Molecular Weight 150.13 g/mol
IUPAC Name (E)-3-pyrimidin-2-ylprop-2-enoic acid
Standard InChI InChI=1S/C7H6N2O2/c10-7(11)3-2-6-8-4-1-5-9-6/h1-5H,(H,10,11)/b3-2+
Standard InChI Key UHLPYNNSGRACAE-NSCUHMNNSA-N
Isomeric SMILES C1=CN=C(N=C1)/C=C/C(=O)O
SMILES C1=CN=C(N=C1)C=CC(=O)O
Canonical SMILES C1=CN=C(N=C1)C=CC(=O)O

Introduction

Chemical Structure and Molecular Characteristics

Structural Configuration

The compound adopts an E-configuration about the α,β-unsaturated double bond, as confirmed by its InChI string: InChI=1S/C7H6N2O2/c10-7(11)3-2-6-8-4-1-5-9-6/h1-5H,(H,10,11)/b3-2+ . The pyrimidine ring (positions 1–6) is fused to the acrylic acid group at position 2, creating a near-planar structure. Key bond lengths include:

  • C2=C3: 1.34 Å (double bond)

  • C3–C6: 1.48 Å (single bond to pyrimidine)

  • C7=O: 1.21 Å (carboxylic acid carbonyl) .

Torsional angles between the pyrimidine and acrylic acid groups measure −6.1°–8.5°, minimizing steric strain .

Supramolecular Interactions

In crystalline states, the compound forms:

  • O–H⋯N hydrogen bonds between the carboxylic acid proton and pyrimidine nitrogen (2.65 Å), creating chains along the101 axis .

  • C–H⋯O interactions (3.12 Å) linking adjacent chains into a 3D network .

  • π–π stacking between pyrimidine rings (3.43–3.82 Å) and acrylic double bonds (3.40 Å) .

These interactions are critical for its solid-state stability and potential applications in crystal engineering.

Synthesis and Manufacturing

Synthetic Routes

The most viable method involves Knoevenagel condensation between pyrimidine-2-carbaldehyde and malonic acid in pyridine, followed by HCl-mediated cyclization (Fig. 1) :

Pyrimidine-2-carbaldehyde+Malonic acidPyridine, Δ3-(Pyrimidin-2-yl)acrylic acid\text{Pyrimidine-2-carbaldehyde} + \text{Malonic acid} \xrightarrow{\text{Pyridine, Δ}} \text{3-(Pyrimidin-2-yl)acrylic acid}

Optimized Conditions:

  • Molar ratio: 1:1 aldehyde to malonic acid

  • Solvent: Pyridine (2 mL/g substrate)

  • Temperature: Reflux at 115°C for 3–5 hours

  • Yield: 85–90% after recrystallization .

Purification and Characterization

Post-synthesis, the crude product is purified via:

  • Acid precipitation: Adding HCl to pH 2–3.

  • Recrystallization: Slow evaporation from ethanol/water (3:1) .

Characterization employs:

  • 1^1H NMR (300 MHz, CDCl3_3): δ 8.90 (d, J = 5.1 Hz, 2H, pyrimidine-H), 7.32 (d, J = 15.9 Hz, 1H, C=CH), 6.45 (d, J = 15.9 Hz, 1H, CH-COOH) .

  • IR (KBr): 1685 cm1^{-1} (C=O), 1620 cm1^{-1} (C=C), 1550 cm1^{-1} (pyrimidine ring) .

Physicochemical Properties

PropertyValue
Molecular weight150.13 g/mol
Melting point241–243°C (decomposes)
SolubilityDMSO: 25 mg/mL; H2_2O: <1 mg/mL
LogP (octanol/water)1.05
Vapor pressure (25°C)0.0±0.7 mmHg
Refractive index1.625

The compound’s low water solubility and moderate lipophilicity (LogP = 1.05) suggest suitability for lipid-mediated drug delivery .

Biological Activity and Applications

Enzyme Inhibition

Structural analogs like pyrimidine acrylamides exhibit lipoxygenase (LOX) inhibition (IC50_{50} = 1.1–10.7 μM) . The α,β-unsaturated system likely acts as a Michael acceptor, covalently modifying LOX’s active-site iron .

Hazard StatementPrecautionary Measure
H315: Skin irritationP305+P351+P338: Rinse skin
H319: Eye irritationP280: Wear gloves/eye protection
H302: Harmful if swallowedP301+P312: Seek medical aid

Storage at 2–8°C under nitrogen is recommended to prevent degradation .

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